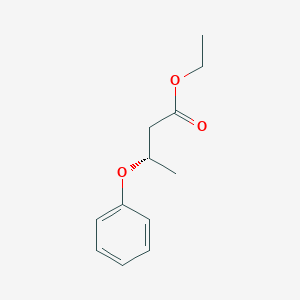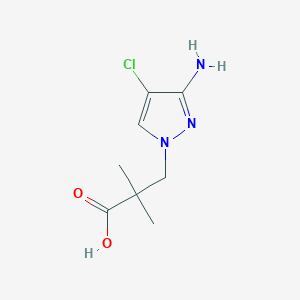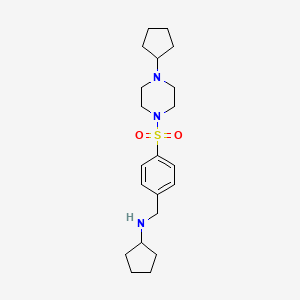
N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine is a chemical compound with the molecular formula C21H33N3O2S and a molecular weight of 391.57 g/mol . This compound is characterized by its complex structure, which includes a cyclopentylpiperazine moiety, a sulfonyl group, and a benzylcyclopentanamine framework. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine typically involves multiple steps, starting with the preparation of the cyclopentylpiperazine intermediate. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. The final step involves the coupling of the sulfonylated intermediate with benzylcyclopentanamine under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halides and acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Applications De Recherche Scientifique
N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mécanisme D'action
The mechanism of action of N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-((4-Cyclohexylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine
- N-(4-((4-Cyclopropylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine
- N-(4-((4-Cyclobutylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine
Uniqueness
N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine is unique due to its specific cyclopentylpiperazine moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H33N3O2S |
|---|---|
Poids moléculaire |
391.6 g/mol |
Nom IUPAC |
N-[[4-(4-cyclopentylpiperazin-1-yl)sulfonylphenyl]methyl]cyclopentanamine |
InChI |
InChI=1S/C21H33N3O2S/c25-27(26,24-15-13-23(14-16-24)20-7-3-4-8-20)21-11-9-18(10-12-21)17-22-19-5-1-2-6-19/h9-12,19-20,22H,1-8,13-17H2 |
Clé InChI |
LZXTXDDKWPOQFH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NCC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1-Methylcyclopentyl)methoxy]azetidine](/img/structure/B13085285.png)
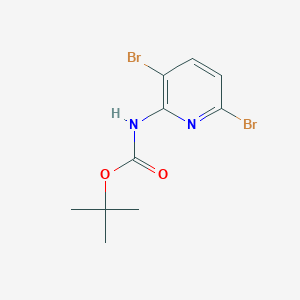


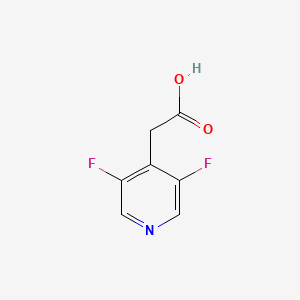
![5-Methyl-1-[(1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13085313.png)

![Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate](/img/structure/B13085321.png)
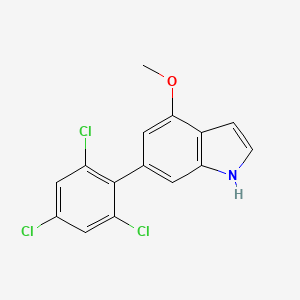
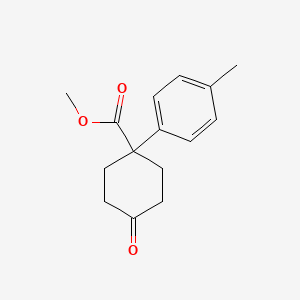
![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-cyclopropylpropanamide](/img/structure/B13085345.png)
![1-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol](/img/structure/B13085350.png)
